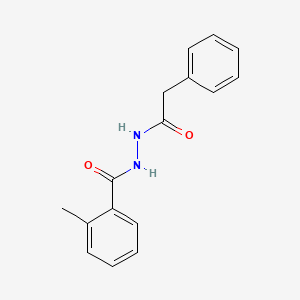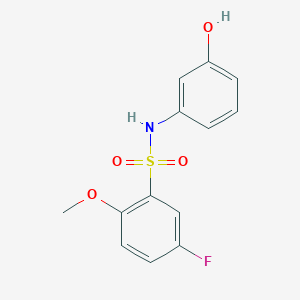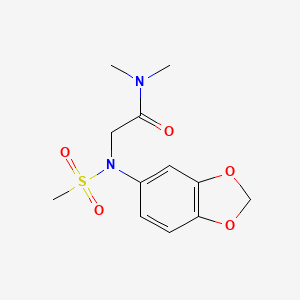
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide, also known as BFCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFCB is a member of the benzamide family of compounds, which are known for their diverse pharmacological activities. In
作用機序
The mechanism of action of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide is not fully understood. However, it is believed that 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide may promote the expression of certain genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has also been found to have anti-inflammatory properties. 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has also been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of using 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in lab experiments is its ability to inhibit cancer cell growth. This makes 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of using 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide for use in experiments.
将来の方向性
There are several future directions for 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide research. One potential direction is to investigate the use of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. This could potentially increase the effectiveness of these therapies and reduce the risk of cancer recurrence. Another potential direction is to investigate the use of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in the treatment of other diseases, such as neurodegenerative diseases or autoimmune disorders. Finally, future research could focus on improving the solubility of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide, which could make it a more useful tool in lab experiments.
合成法
The synthesis of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form 4-fluoro-2-methylbenzoyl chloride. This intermediate product is then reacted with 5-bromo-2-chlorobenzamide in the presence of a base to form 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is believed to be due to 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide's ability to induce cell cycle arrest and apoptosis in these cancer cells.
特性
IUPAC Name |
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c1-8-6-10(17)3-5-13(8)18-14(19)11-7-9(15)2-4-12(11)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIBEHLRIKEKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)



![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)